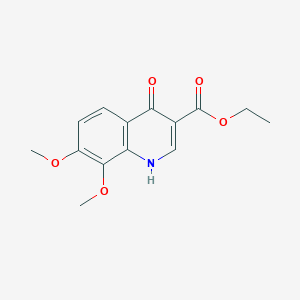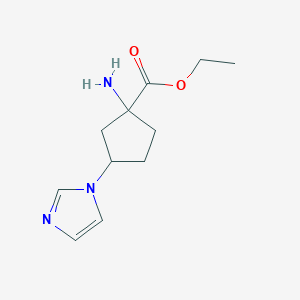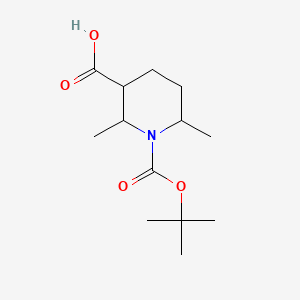
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-hydroxyquinoline with ethyl 3,4-dimethoxybenzoylacetate in the presence of a base, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors, leading to various biological effects. The quinoline ring structure allows it to intercalate with DNA and inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate
- Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
The presence of both hydroxy and methoxy groups on the quinoline ring provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
ethyl 7,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-11-8(12(9)16)5-6-10(18-2)13(11)19-3/h5-7H,4H2,1-3H3,(H,15,16) |
Clé InChI |
MMSQYVSVWYZUKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)


![3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13482440.png)

![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)



![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)


